Polymerizability Compared to Phenylacetylene: 4-Ethynylbenzaldehyde Exhibits ~50% Reduced Activity Under Identical Rh(I)-Catalyzed Conditions
Under identical Rh(I)-catalyzed coordination polymerization conditions, 4-ethynylbenzaldehyde demonstrates approximately half the polymerizability of the unsubstituted analog phenylacetylene [1]. This lower polymerization propensity is directly attributed to the presence of the electron-withdrawing aldehyde group at the para position, which modulates the electronic character of the terminal alkyne and influences the propagation rate [1]. In contrast, 3-ethynylbenzaldehyde and 1-ethynylbenzene-3,5-dicarbaldehyde exhibit polymerizability close to that of phenylacetylene, highlighting the unique positional sensitivity of the 4-substituted isomer [1].
| Evidence Dimension | Relative polymerizability (monomer consumption rate) |
|---|---|
| Target Compound Data | Approximately half the polymerizability of phenylacetylene |
| Comparator Or Baseline | Phenylacetylene (baseline = 1.0); 3-Ethynylbenzaldehyde and 1-ethynylbenzene-3,5-dicarbaldehyde (both ~1.0) |
| Quantified Difference | ~50% reduction vs. phenylacetylene; ~50% reduction vs. 3-ethynylbenzaldehyde |
| Conditions | Rh(I) complex catalysts in chain-growth coordination polymerization |
Why This Matters
This quantitative difference dictates that copolymers incorporating 4-ethynylbenzaldehyde will have a lower incorporation ratio than those made with 3-ethynylbenzaldehyde, directly impacting the final material's aldehyde content and subsequent functionalization capacity.
- [1] Zhernakova, Y. (2017). Substituované polyacetyleny s aldehydickými skupinami: příprava a postpolymerizační modifikace [Bachelor's thesis, Univerzita Karlova]. View Source
